(2-Nonen-1-yl)succinic anhydride

Overview

Description

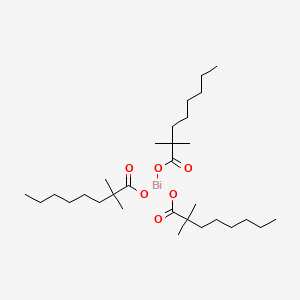

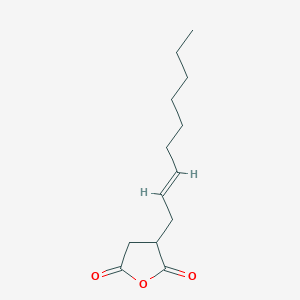

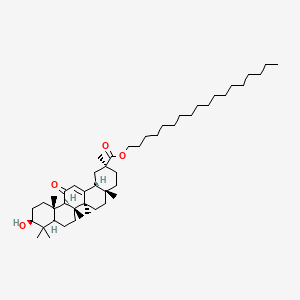

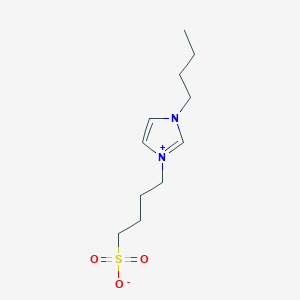

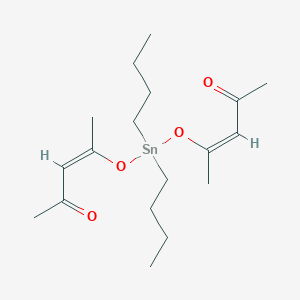

(2-Nonen-1-yl)succinic anhydride is a useful research compound. Its molecular formula is C13H20O3 and its molecular weight is 224.30 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2-Nonen-1-yl)succinic anhydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Nonen-1-yl)succinic anhydride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microbial Hydroxylation

Microbial hydroxylation of non-activated carbon atoms in similar anhydrides, like 2-dodecen-1-yl-succinic anhydride, has been demonstrated using fungi like Mortierella isabellina 212. This process results in optically active hydroxylation products, a significant step in understanding the biotransformation of these compounds (Olejniczak, 2010).

Chemical Reactivity and Uses

Succinic acid and its anhydrides, including (2-Nonen-1-yl)succinic anhydride, display reactivity through hydration/dehydration, esterification, hydrogenation, and other chemical reactions. These compounds are integral in various applications, including bath preparations, detergents, cosmetics, pigments, fluxes for soldering, and in the synthesis of pharmaceutical products. They also play a role in the production of degradable polymers and are approved as food additives (Fumagalli, 2006).

Interaction with Amines

Studies have shown that succinic anhydride can react with various amines, leading to the formation of amido acids with complex structures. These amido acids can be further converted into carboximides and epoxy derivatives, indicating the versatility of succinic anhydride in organic synthesis (Kas’yan et al., 2008).

Electrochemical Applications

Succinic anhydride has been studied for its role in enhancing the electrochemical characteristics of materials like silicon thin-film electrodes. Its addition to electrolytes has been shown to significantly improve capacity retention and coulombic efficiency, attributed to the modification of the solid/electrolyte interphase layer (Han et al., 2010).

Environmental Applications

Research indicates that modified materials like esterified sawdusts, functionalized with succinic anhydride, can be effective for the removal of heavy metals like cadmium(II) from water. This suggests potential environmental applications in water treatment and heavy metal remediation (Marchetti et al., 2000).

Fermentation and Purification Processes

Succinic anhydride plays a role in fermentation processes for the production of succinic acid, which is a key intermediate for various chemicals. Research has explored complete processes for production and purification, highlighting the potential of these processes in industrial applications (Glassner et al., 1995).

Battery Technology

The addition of succinic anhydride as an electrolyte additive in lithium metal secondary batteries enhances cycling performance. This is attributed to the modification of the solid electrolyte interphase layer and suppression of dendrite growth, indicating its importance in battery technology (Han et al., 2014).

Solubility Studies

The solubility of succinic anhydride in various solvents and solvent mixtures has been extensively studied. This research is crucial for understanding its behavior in different chemical processes and applications (Yang et al., 2013).

Production Technology

The production technology of succinic anhydride, including methods from different raw materials like maleic anhydride, has been a subject of research. This includes studies on catalysts and engineering amplification for industrial applications (Liang, 2014).

Reactivity at Electrodes

The reactivity of succinic anhydride at electrodes like lithium and graphite has been explored. This research is significant for understanding its impact on high-voltage cathodes and anodes, influencing battery technology (Charton et al., 2017).

properties

IUPAC Name |

3-[(E)-non-2-enyl]oxolane-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O3/c1-2-3-4-5-6-7-8-9-11-10-12(14)16-13(11)15/h7-8,11H,2-6,9-10H2,1H3/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIMXGTDNUHWJCZ-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCC1CC(=O)OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C/CC1CC(=O)OC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101338823 | |

| Record name | Dihydro-3-(2-nonenyl)-2,5-furandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101338823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Nonen-1-yl)succinic anhydride | |

CAS RN |

64545-80-8 | |

| Record name | Dihydro-3-(2-nonenyl)-2,5-furandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101338823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1S)-1-carboxy-3-phenylpropyl]azanium;chloride](/img/structure/B7802731.png)